molecular formula C25H31N3O5 B11045128 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11045128
M. Wt: 453.5 g/mol
InChI Key: CJZPCYUEXFAGGI-UHFFFAOYSA-N
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Description

5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole group, a dicyclohexyl moiety, and a pyrimidinetrione core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves several steps, including the formation of the benzodioxole group and the subsequent coupling with the pyrimidinetrione core. One common synthetic route involves the use of palladium-catalyzed amination reactions, where the benzodioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole group can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidinetrione core, potentially converting it into dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and pyrimidinetrione moieties.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidinetrione core may also play a role in modulating cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYLENE}-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of the benzodioxole group with the pyrimidinetrione core, providing distinct chemical and biological properties.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyliminomethyl)-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C25H31N3O5/c29-23-20(15-26-14-17-11-12-21-22(13-17)33-16-32-21)24(30)28(19-9-5-2-6-10-19)25(31)27(23)18-7-3-1-4-8-18/h11-13,15,18-19,29H,1-10,14,16H2

InChI Key

CJZPCYUEXFAGGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NCC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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